4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate
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Overview
Description
4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate is an organic compound that features a complex structure with both aromatic and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with phenyl acetate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate involves its interaction with specific molecular targets. The sulfonyl and imino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the compound.
Phenyl acetate: Another precursor used in the synthesis.
Sulfonimidates: Compounds with similar sulfonyl groups but different structures and reactivity.
Uniqueness
4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
193675-42-2 |
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Molecular Formula |
C16H15NO4S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
[4-[(4-methylphenyl)sulfonyliminomethyl]phenyl] acetate |
InChI |
InChI=1S/C16H15NO4S/c1-12-3-9-16(10-4-12)22(19,20)17-11-14-5-7-15(8-6-14)21-13(2)18/h3-11H,1-2H3 |
InChI Key |
ANBPVJWCXPJLCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
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